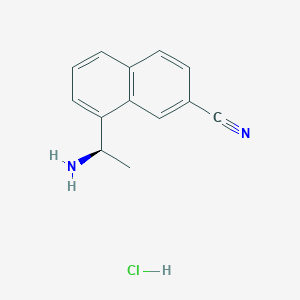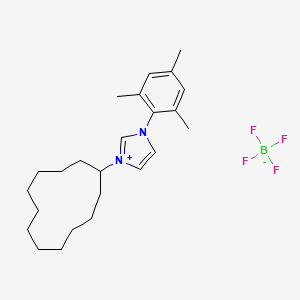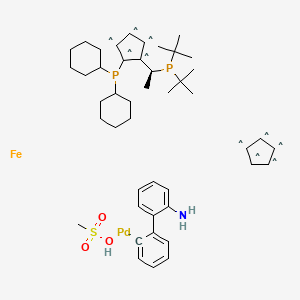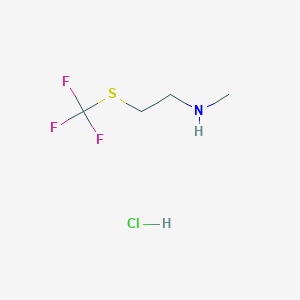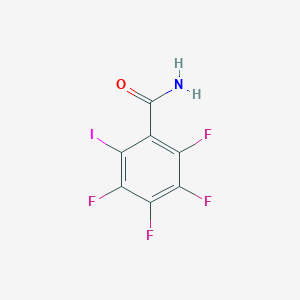
4-Chloro-3-(difluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-3-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4ClF3O . It is a member of the class of (trifluoromethyl)benzenes .
Synthesis Analysis
The synthesis of “4-Chloro-3-(trifluoromethyl)phenol” and its derivatives has been a topic of research in the field of medicinal chemistry . The process involves difluoromethylation, a reaction that forms a bond between a carbon atom and a difluoromethyl group (CF2H) .Molecular Structure Analysis
The molecular structure of “4-Chloro-3-(trifluoromethyl)phenol” is characterized by the presence of a phenol group and a trifluoromethyl group attached to a benzene ring . The presence of these functional groups contributes to the unique properties of this compound.Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-3-(trifluoromethyl)phenol” are primarily based on difluoromethylation processes . These processes involve the formation of a bond between a carbon atom and a difluoromethyl group (CF2H), where the carbon atom can be sp, sp2, or sp3 hybridized .Physical And Chemical Properties Analysis
“4-Chloro-3-(trifluoromethyl)phenol” is a solid substance at room temperature . It has a molecular weight of 196.56 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Medicine Design and Pharmacology
4-Chloro-3-(difluoromethyl)phenol: plays a significant role in the development of new pharmaceuticals. The difluoromethyl group is particularly valuable in medicinal chemistry due to its ability to influence the biological activity and metabolic stability of therapeutic compounds . It has been utilized in the synthesis of analgesic compounds, showing promise in pain management research .
Safety and Hazards
The safety data sheet for “4-Chloro-3-(trifluoromethyl)phenol” suggests that it should be handled with care . Any clothing soiled by the product should be immediately removed . In case of contact with skin or eyes, it should be washed off immediately . If swallowed, immediate medical attention is required .
Direcciones Futuras
The field of difluoromethylation, which includes the study of compounds like “4-Chloro-3-(trifluoromethyl)phenol”, has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . It is expected that many novel applications of these compounds will be discovered in the future .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives, have been studied for their analgesic potential . These compounds have shown potent analgesic efficacy, suggesting they may interact with pain receptors or other related targets .
Mode of Action
Tfmp derivatives have been shown to display pain-relieving effects, particularly in the presence of naloxone . This suggests that these compounds may interact with their targets in a way that modulates pain perception .
Biochemical Pathways
It’s worth noting that similar compounds, such as tfmp derivatives, have been shown to depress peripheral and centrally mediated pain through opioid-independent systems . This suggests that these compounds may affect biochemical pathways related to pain perception and response .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in similar compounds, such as tfmp derivatives, are thought to contribute to their biological activities . This suggests that these properties may also influence the ADME properties of 4-Chloro-3-(difluoromethyl)phenol.
Result of Action
Tfmp derivatives have been shown to display potent analgesic efficacy and an ultrashort to long duration of action . This suggests that 4-Chloro-3-(difluoromethyl)phenol may have similar effects, potentially leading to pain relief .
Action Environment
It’s worth noting that the biological activities of similar compounds, such as tfmp derivatives, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that these properties may also influence how environmental factors affect the action of 4-Chloro-3-(difluoromethyl)phenol.
Propiedades
IUPAC Name |
4-chloro-3-(difluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPSTKMOVSBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(difluoromethyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)

![Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]](/img/structure/B6309855.png)
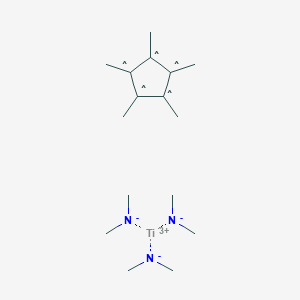
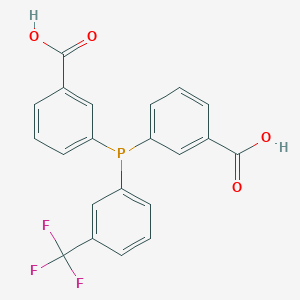
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
